molecular formula C18H11NO2S B3058271 2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)- CAS No. 88735-48-2

2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)-

Cat. No.: B3058271
CAS No.: 88735-48-2
M. Wt: 305.4 g/mol
InChI Key: NYIBHLXITYCPIF-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)- is a complex organic compound that belongs to the benzopyran family. Benzopyrans are polycyclic compounds resulting from the fusion of a benzene ring with a heterocyclic pyran ring. This specific compound features a thiazole ring substituted with a phenyl group at the 3-position of the benzopyran core. Benzopyrans are known for their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties .

Mechanism of Action

Target of Action

The primary targets of 2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)- are acetylcholinesterases (AChEs) . AChEs are crucial enzymes involved in neurotransmission, specifically in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

This compound interacts with its targets (AChEs) by acting as an inhibitor . It binds to the active site of the enzyme, preventing the normal substrate, acetylcholine, from accessing the site. This results in an accumulation of acetylcholine in the synaptic cleft, leading to prolonged neurotransmission.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)- typically involves the formation of the benzopyran core followed by the introduction of the thiazole ring. One common method is the Knoevenagel condensation reaction, where salicylaldehyde reacts with a β-ketoester in the presence of a base to form the benzopyran core. The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of metal-based catalysts to enhance reaction efficiency and yield. The use of continuous flow reactors can also improve the scalability and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzopyrans and thiazoles, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one (Coumarin): Known for its anticoagulant and fragrance properties.

    2-Phenyl-1-benzopyran-4-one (Flavone): Exhibits antioxidant and anti-inflammatory activities.

    4H-1-Benzopyran-4-one (Chromone): Used in the synthesis of pharmaceuticals and dyes.

Uniqueness

2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)- is unique due to the presence of both a benzopyran and a thiazole ring, which imparts distinct biological activities. The combination of these two moieties enhances its potential as a multifunctional compound with applications in various fields .

Properties

IUPAC Name

3-(2-phenyl-1,3-thiazol-4-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO2S/c20-18-14(10-13-8-4-5-9-16(13)21-18)15-11-22-17(19-15)12-6-2-1-3-7-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIBHLXITYCPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356730
Record name 2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88735-48-2
Record name 2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)-
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2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)-
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2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)-
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2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)-
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2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)-
Reactant of Route 6
2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)-

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